Lithium 2-oxo-2-(pyridin-2-yl)acetate
Description
Lithium 2-oxo-2-(pyridin-2-yl)acetate is a lithium salt of a pyridine-derived carboxylic acid featuring a ketone group at the alpha position. Its molecular structure comprises a pyridine ring substituted at the 2-position with an oxo-acetate group coordinated to a lithium ion.
Properties
IUPAC Name |
lithium;2-oxo-2-pyridin-2-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3.Li/c9-6(7(10)11)5-3-1-2-4-8-5;/h1-4H,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYQPBQAWGCPQD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)C(=O)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-oxo-2-(pyridin-2-yl)acetate typically involves the reaction of 2-oxo-2-(pyridin-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-oxo-2-(pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Lithium 2-oxo-2-(pyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of lithium 2-oxo-2-(pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Lithium 2-oxo-2-(pyridin-2-yl)acetate with similar lithium-containing pyridine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Suppliers |
|---|---|---|---|---|
| This compound | C₇H₄LiNO₃* | ~161.02 | Pyridin-2-yl, oxo | 1 |
| Lithium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate | C₈H₅F₃LiNO₂ | 211.07 | Trifluoromethyl, pyridin-2-yl | 1 |
| Lithium 2-(dimethylamino)-2-(pyridin-2-yl)acetate | C₉H₁₁LiN₂O₂ | 186.14 | Dimethylamino, pyridin-2-yl | 1 |
| Ethyl 2-oxo-2-((2-(phenylethynyl)phenyl)amino)acetate | C₁₉H₁₇NO₃ | 307.35 | Ethyl ester, phenylethynyl | N/A |
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The oxo group in the target compound likely enhances the acidity of the alpha-hydrogen compared to analogs with electron-donating groups (e.g., dimethylamino). This could influence reactivity in deprotonation or nucleophilic substitution reactions.
- Ester Derivatives: Ethyl 2-oxo-2-((2-(phenylethynyl)phenyl)amino)acetate () demonstrates the versatility of oxo-acetate frameworks in organic synthesis, though its ester functionality distinguishes it from lithium carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
